1,2-Dichloro-4,5-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4,5-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the chlorination of 4,5-diethoxybenzene using chlorine or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4,5-diethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the chlorine atoms to hydrogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Chlorination: Further chlorinated derivatives of this compound.
Oxidation: 1,2-Dichloro-4,5-diformylbenzene or 1,2-Dichloro-4,5-dicarboxylic acid.
Reduction: 1,2-Diethoxybenzene.
Nucleophilic Substitution: 1,2-Diethoxy-4,5-dihydroxybenzene or 1,2-Diethoxy-4,5-diaminobenzene.
Scientific Research Applications
1,2-Dichloro-4,5-diethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4,5-diethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ethoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can form reactive intermediates, such as arenium ions, which can further react with nucleophiles or electrophiles to form various products .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dichloro-2,5-diethoxybenzene: Chlorine atoms and ethoxy groups are positioned differently on the benzene ring.
1,2-Dichloro-4,5-dimethylbenzene: Methyl groups replace the ethoxy groups.
Uniqueness
1,2-Dichloro-4,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties and reactivity. The ethoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its dimethoxy or dimethyl counterparts .
Properties
CAS No. |
124391-50-0 |
---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1,2-dichloro-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MVFPDEQYUMSYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.